An In-depth Technical Guide to the Chemical Properties of 1-Oxoisoindoline-5-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 1-Oxoisoindoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxoisoindoline-5-carboxylic acid, a heterocyclic compound featuring a fused ring system, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid structure and the presence of both a lactam and a carboxylic acid functional group make it a versatile scaffold for the synthesis of a diverse array of derivatives. This document provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, tailored for a scientific audience.
Chemical and Physical Properties
While specific experimental data for 1-Oxoisoindoline-5-carboxylic acid is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structure and data from closely related compounds.
Table 1: General and Physicochemical Properties of 1-Oxoisoindoline-5-carboxylic acid
| Property | Value/Prediction | Source/Justification |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.159 g/mol | [1] |
| CAS Number | 23386-40-5 | [1] |
| Appearance | Solid | [1] |
| Melting Point | >300 °C (Predicted) | Based on related isoindolinone structures and high degree of intermolecular hydrogen bonding. |
| Boiling Point | Decomposes before boiling | Carboxylic acids with high melting points often decompose at elevated temperatures. |
| Relative Density | 1.433 | [1] |
| pKa | ~4-5 (Predicted) | Typical range for aromatic carboxylic acids. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water and nonpolar organic solvents. | General solubility characteristics of aromatic carboxylic acids. |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 1-Oxoisoindoline-5-carboxylic acid
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Signals in the δ 7.5-8.5 ppm range, exhibiting splitting patterns consistent with a trisubstituted benzene ring. Methylene Protons (-CH₂-): A singlet around δ 4.5 ppm. Amide Proton (-NH-): A broad singlet, chemical shift is solvent dependent. Carboxylic Acid Proton (-COOH): A broad singlet at δ > 10 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbon (Lactam): Signal in the δ 165-175 ppm range. Carbonyl Carbon (Carboxylic Acid): Signal in the δ 165-185 ppm range. Aromatic Carbons: Signals in the δ 120-150 ppm range. Methylene Carbon (-CH₂-): Signal around δ 45-55 ppm. |
| FT-IR (cm⁻¹) | -OH Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. C=O Stretch (Lactam): Strong absorption around 1680-1700 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong absorption around 1700-1725 cm⁻¹. N-H Bend: Around 1640 cm⁻¹. C-N Stretch: Around 1300-1400 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): Expected at m/z = 177. Major Fragments: Loss of COOH (m/z = 132), loss of CO (from lactam), and other fragments characteristic of the isoindolinone core. |
Experimental Protocols
While a specific protocol for the synthesis of 1-Oxoisoindoline-5-carboxylic acid is not detailed in the literature, a general and robust method can be adapted from the synthesis of related isoindolinone derivatives.
General Synthesis of Isoindolinones
A common and effective method for the synthesis of the isoindolinone core involves the reductive amination of 2-carboxybenzaldehyde followed by intramolecular cyclization.
Workflow for the Synthesis of 1-Oxoisoindoline-5-carboxylic Acid
A potential synthetic workflow for 1-Oxoisoindoline-5-carboxylic acid.
Detailed Methodology (Representative Protocol):
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Amidation: 4-Carboxyphthalic anhydride (1 equivalent) is dissolved in a suitable solvent such as acetic acid or DMF. An ammonia source, such as ammonium acetate or aqueous ammonia (1.1 equivalents), is added. The mixture is heated to reflux for 2-4 hours to ensure the formation of the phthalamic acid intermediate.
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Reductive Cyclization: The reaction mixture is cooled, and a reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C), is introduced. This step selectively reduces one of the carbonyl groups of the anhydride-derived portion.
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Work-up and Purification: After the reduction is complete (monitored by TLC or LC-MS), the reaction mixture is filtered to remove any solids. The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-Oxoisoindoline-5-carboxylic acid.
Biological Activity and Signaling Pathways
The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[2] Derivatives of isoindolinone have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4]
One of the key signaling pathways that isoindolinone derivatives have been shown to modulate is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . This pathway is a critical regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Some isoindolinone derivatives have been shown to activate this pathway, thereby protecting cells from oxidative damage.
The Nrf2 signaling pathway and potential modulation by isoindolinone derivatives.
Conclusion
1-Oxoisoindoline-5-carboxylic acid is a valuable building block for the development of novel compounds with potential applications in medicine and materials science. While detailed experimental data for this specific molecule is limited, its chemical properties and reactivity can be reliably predicted. The isoindolinone core is a well-established pharmacophore, and further investigation into the biological activities of derivatives of 1-Oxoisoindoline-5-carboxylic acid is a promising area for future research. This guide provides a solid foundation of its chemical characteristics and synthetic accessibility to aid researchers in their exploration of this intriguing molecule.
